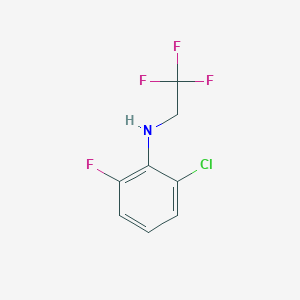
(1H-Pyrazol-4-yl)(1H-pyrrol-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1H-Pyrazol-4-yl)(1H-pyrrol-2-yl)methanol is a heterocyclic compound that contains both pyrazole and pyrrole rings. These types of compounds are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry. The presence of both pyrazole and pyrrole moieties in a single molecule can lead to unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Pyrazol-4-yl)(1H-pyrrol-2-yl)methanol typically involves the condensation of pyrazole and pyrrole derivatives. One common method is the reaction of pyrazole-4-carbaldehyde with pyrrole in the presence of a base such as sodium hydride. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction of this compound can lead to the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of pyrazole-4-carboxaldehyde and pyrrole-2-carboxaldehyde.
Reduction: Formation of pyrazole-4-ylmethanol and pyrrole-2-ylmethanol.
Substitution: Formation of various substituted pyrazole and pyrrole derivatives.
Applications De Recherche Scientifique
Chemistry: (1H-Pyrazol-4-yl)(1H-pyrrol-2-yl)methanol is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials with unique electronic and optical properties.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with various biological targets, making it a candidate for drug development.
Medicine: The compound has shown promise in medicinal chemistry for the development of anti-inflammatory and anticancer agents. Its unique structure allows it to interact with multiple biological pathways.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and dyes. Its reactivity and stability make it suitable for various applications.
Mécanisme D'action
The mechanism of action of (1H-Pyrazol-4-yl)(1H-pyrrol-2-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
- (1H-Pyrazol-4-yl)methanol
- (1H-Pyrrol-2-yl)methanol
- (1-Phenyl-1H-pyrazol-4-yl)methanol
- (1-Isopropyl-1H-pyrazol-4-yl)methanol
Comparison: (1H-Pyrazol-4-yl)(1H-pyrrol-2-yl)methanol is unique due to the presence of both pyrazole and pyrrole rings in a single molecule This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds with only one of these rings
Propriétés
Formule moléculaire |
C8H9N3O |
|---|---|
Poids moléculaire |
163.18 g/mol |
Nom IUPAC |
1H-pyrazol-4-yl(1H-pyrrol-2-yl)methanol |
InChI |
InChI=1S/C8H9N3O/c12-8(6-4-10-11-5-6)7-2-1-3-9-7/h1-5,8-9,12H,(H,10,11) |
Clé InChI |
ZEFBNKMPZHAPBP-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC(=C1)C(C2=CNN=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


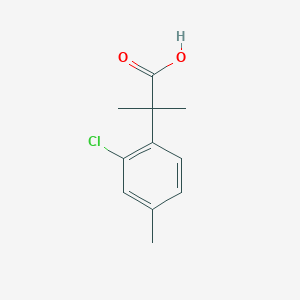
![4-Butyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13066410.png)
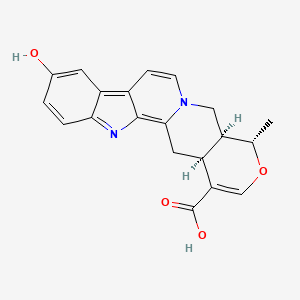
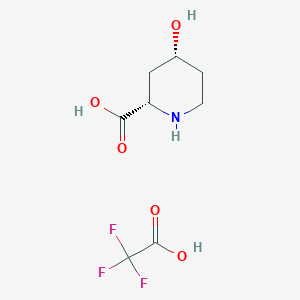
![(1S,3S,5R,6S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate acetate](/img/structure/B13066432.png)
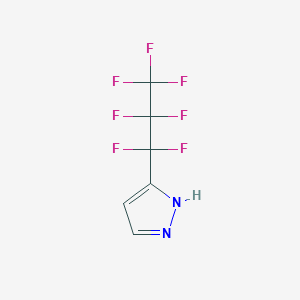
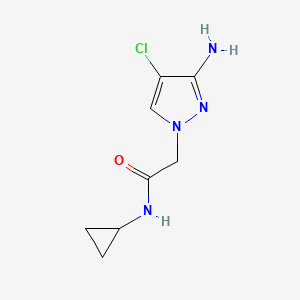
![4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13066443.png)
![3-[(3-Bromophenyl)methoxy]-4-iodooxolane](/img/structure/B13066462.png)


![{6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol](/img/structure/B13066482.png)

